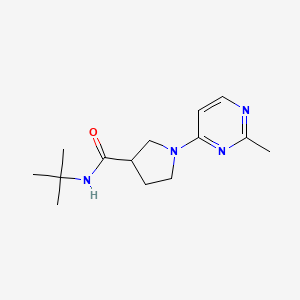

N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Description

N-tert-Butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a tert-butyl group, a carboxamide moiety at position 3, and a 2-methylpyrimidin-4-yl group at position 1. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrimidine derivatives are prevalent, such as kinase inhibitors .

Properties

IUPAC Name |

N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-10-15-7-5-12(16-10)18-8-6-11(9-18)13(19)17-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKCKYCUHQABEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCC(C2)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the Methylpyrimidinyl Group: The methylpyrimidinyl group can be introduced via a nucleophilic substitution reaction using a halogenated pyrimidine derivative.

Attachment of the Tert-butyl Group: The tert-butyl group is often introduced through an alkylation reaction using tert-butyl bromide or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivative. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux (12h) | Pyrrolidine-3-carboxylic acid + tert-butylamine | Acidic hydrolysis cleaves the amide bond |

| 2M NaOH, 80°C (8h) | Sodium salt of carboxylic acid + free amine | Basic conditions accelerate saponification |

The tert-butyl group enhances steric protection, slightly reducing hydrolysis rates compared to less bulky analogues.

Nucleophilic Substitution at Pyrimidine

The 2-methylpyrimidin-4-yl moiety participates in electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling reactions. The methyl group directs incoming electrophiles to the 5-position of the pyrimidine ring.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-2-methylpyrimidin-4-yl derivative |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | 5-Aryl-substituted pyrimidine |

The electron-donating methyl group activates the ring, though steric effects from the tert-butyl group may limit accessibility .

Alkylation/Acylation of Amide Nitrogen

While amides are generally poor nucleophiles, the pyrrolidine-3-carboxamide’s nitrogen can undergo alkylation or acylation under strongly basic conditions.

| Reaction | Conditions | Outcome |

|---|---|---|

| Methylation | MeI, NaH, THF, 0°C → RT | N-methylated amide |

| Benzoylation | Benzoyl chloride, pyridine, DMAP | N-benzoyl derivative |

These reactions require careful control to avoid over-alkylation or decomposition.

Heterocycle Functionalization

The pyrrolidine ring can undergo ring-opening or functionalization under specific conditions:

-

Oxidation : With KMnO₄ or RuO₄, the pyrrolidine ring oxidizes to a γ-lactam.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the pyrrolidine ring, altering conformational flexibility.

Comparative Reactivity Insights

Key structural features influence reactivity:

| Structural Element | Impact on Reactivity |

|---|---|

| tert-Butyl group | Steric hindrance reduces accessibility to amide nitrogen |

| 2-Methylpyrimidine | Electron-donating effects enhance EAS at C5 |

| Pyrrolidine ring | Strain-free ring allows diverse functionalization |

This compound’s versatility in hydrolysis, substitution, and heterocycle modification makes it valuable for medicinal chemistry optimization. Further studies exploring its catalytic asymmetric reactions or bioorthogonal transformations are warranted .

Scientific Research Applications

Biological Activities

Research indicates that compounds with pyrrolidine and pyrimidine structures often exhibit notable biological activities:

- Antimicrobial Properties : N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide has shown potential against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.

Applications in Drug Discovery

This compound serves as a scaffold for developing new therapeutics targeting various diseases. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Case Studies

- Antimicrobial Activity Study : A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated significant inhibitory effects, suggesting its potential as a lead compound in antibiotic development.

- Anti-inflammatory Research : In vitro studies demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Pyrimidine vs.

- Carboxamide vs. Pivalamide: The target’s carboxamide group is less sterically hindered than pivalamide (trimethylacetamide), which may enhance binding to flat enzymatic active sites .

- Protective Groups: Analogs like tert-butyldimethylsilyl (TBS) ethers (e.g., ) are used to mask hydroxyl groups during synthesis, whereas the target’s tert-butyl group on nitrogen may improve metabolic stability .

Physicochemical Properties

Key Findings:

- The target’s lower molecular weight (~275 vs. 325–440 g/mol) suggests better bioavailability and membrane permeability.

- The HCl salt in improves aqueous solubility (>20 mg/mL) compared to the target’s predicted solubility (~10 mg/mL), highlighting formulation trade-offs.

- High LogP values in silyl-protected analogs (e.g., ) indicate increased lipophilicity, which may hinder aqueous solubility but improve blood-brain barrier penetration .

Biological Activity

N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, highlighting its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H18N4O

- Molecular Weight : 246.31 g/mol

- CAS Number : 56965607

The presence of the pyrrolidine and pyrimidine moieties is significant as these structures are often associated with various biological activities, including anti-inflammatory and antiviral properties.

Antiviral Activity

Recent studies have indicated that compounds containing pyrimidine derivatives exhibit notable antiviral properties. For instance, certain derivatives have been shown to inhibit viral replication in cell lines infected with herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). The mechanism typically involves interference with viral entry or replication processes, which may be attributed to structural analogs similar to this compound .

Anti-inflammatory Properties

Research has demonstrated that compounds with similar structural features can modulate inflammatory responses. For example, derivatives have been tested for their ability to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in whole blood cell cultures. This suggests a potential role for this compound in treating inflammatory conditions .

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have shown that similar compounds can exhibit selective cytotoxic effects. For instance, studies indicate that certain derivatives can induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as anticancer agents .

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Antiviral | TBD | |

| A-87380 | Neuraminidase Inhibitor | 50 | |

| 1-(6-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine | Cytotoxic | 92.4 | |

| MZO-2 | Anti-inflammatory | TBD |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Viral Enzymes : Similar compounds have shown the ability to inhibit viral enzymes critical for replication.

- Modulation of Immune Response : The compound may influence cytokine production, thus modulating the immune response during infections or inflammatory processes.

- Induction of Apoptosis : Evidence suggests that certain structural analogs can trigger apoptotic pathways in cancer cells.

Q & A

Q. What are the recommended synthetic routes for N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide, and what key intermediates should be prioritized?

- Methodological Answer : The synthesis typically involves constructing the pyrrolidine ring followed by functionalization. Key intermediates include tert-butyl-protected pyrrolidine derivatives (e.g., tert-butyl 3-carboxypyrrolidine-1-carboxylate) and pyrimidine coupling partners. For example, tert-butyl groups are introduced via Boc protection, and Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution can attach the 2-methylpyrimidin-4-yl group . Intermediate purity should be verified via HPLC (≥98%) and NMR to ensure regioselectivity .

Q. How can the purity and structural integrity of this compound be validated using analytical techniques?

- Methodological Answer : Use a combination of HPLC (for purity ≥98%) and LC-MS to confirm molecular weight . 1H/13C NMR identifies structural features: the tert-butyl group shows a singlet at ~1.4 ppm (1H) and ~28 ppm (13C), while the pyrimidine ring protons appear as distinct aromatic signals. IR spectroscopy can confirm the carboxamide C=O stretch (~1650 cm⁻¹). For stereochemical analysis, chiral HPLC or polarimetry is recommended if stereocenters are present .

Q. What are the known stability issues under various pH and temperature conditions, and how can they be mitigated during storage?

- Methodological Answer : The carboxamide bond may hydrolyze under extreme pH (pH <2 or >10) or prolonged heat (>60°C). Stability studies using accelerated degradation (40°C/75% RH for 3 months) can identify degradation products via LC-MS. Store the compound in anhydrous conditions at -20°C in amber vials to prevent photodegradation. Steric protection from the tert-butyl group enhances stability against enzymatic degradation .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of the pyrrolidine carboxamide moiety in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for reactions like amide bond formation or pyrimidine coupling. Reaction path search algorithms (e.g., GRRM or AFIR) model intermediates and barriers, while molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites on the pyrrolidine ring. These methods optimize solvent selection (e.g., DMF for polar aprotic conditions) and catalyst design .

Q. How do structural modifications at the 2-methylpyrimidin-4-yl position influence the compound’s binding affinity in target proteins?

- Methodological Answer : Replace the 2-methyl group with halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., CF₃) to assess steric/electronic effects. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding kinetics (KD, kon/koff). For example, bulkier substituents may reduce affinity due to steric clashes, while electron-deficient pyrimidines enhance π-stacking in hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activities across different in vitro models?

- Methodological Answer : Standardize assay conditions (e.g., cell line origin, serum concentration, incubation time) to minimize variability. Use isogenic cell lines to isolate genetic factors. Meta-analyses of dose-response curves (e.g., IC₅₀ shifts) can identify outliers. Cross-validate findings with orthogonal assays (e.g., Western blot vs. ELISA for protein quantification) .

Q. How can kinetic and thermodynamic studies elucidate the stereochemical outcomes during pyrrolidine ring formation?

- Methodological Answer : Variable Temperature NMR monitors ring-closure kinetics to distinguish kinetic (fast, low-T) vs. thermodynamic (slow, high-T) control. Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) enforce enantioselectivity. X-ray crystallography of intermediates confirms stereochemistry, while Eyring plots calculate activation parameters (ΔH‡, ΔS‡) for ring-closing steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.